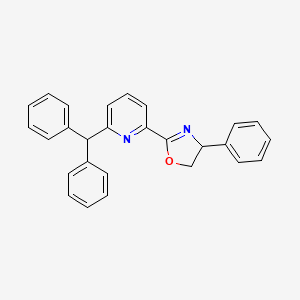
(4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-one is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring substituted with a butadienyl group and a phenyl group, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction between a butadienyl-substituted amine and a phenyl-substituted thiocarbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reactant concentrations, temperature, and reaction time, is crucial for maximizing yield and minimizing by-products. Purification steps, such as recrystallization or chromatography, are often employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering the compound’s biological activity.
Substitution: The butadienyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research suggests potential anticancer properties, with studies indicating its ability to induce apoptosis in cancer cells.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-one involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-3-(Buta-1,3-dien-1-yl)-4-methyl-1,3-thiazolidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
(4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
(4S)-3-(Buta-1,3-dien-1-yl)-4-phenyl-1,3-thiazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazolidinone derivatives. The presence of both butadienyl and phenyl groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further research and development.
Propriétés
Numéro CAS |
681030-37-5 |
|---|---|
Formule moléculaire |
C13H13NOS |
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
(4S)-3-buta-1,3-dienyl-4-phenyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C13H13NOS/c1-2-3-9-14-12(10-16-13(14)15)11-7-5-4-6-8-11/h2-9,12H,1,10H2/t12-/m1/s1 |
Clé InChI |
QIWRNMAITBKFHM-GFCCVEGCSA-N |
SMILES isomérique |
C=CC=CN1[C@H](CSC1=O)C2=CC=CC=C2 |
SMILES canonique |
C=CC=CN1C(CSC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


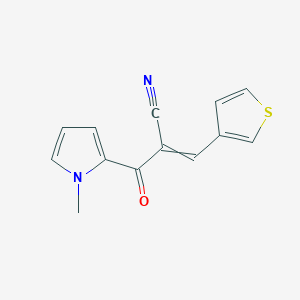
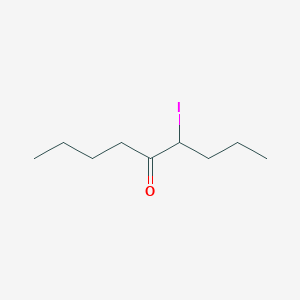
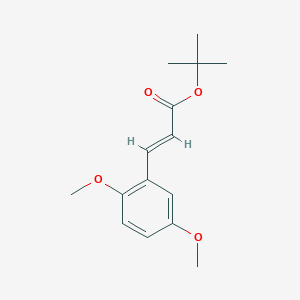
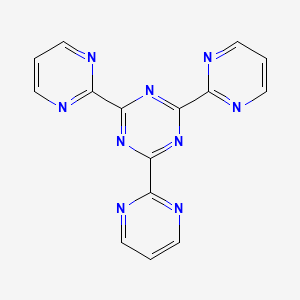

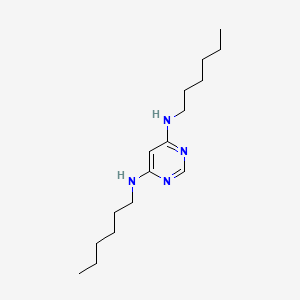
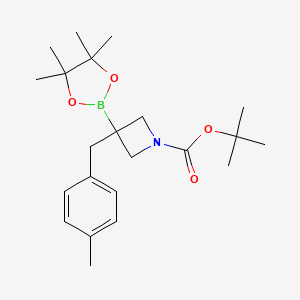
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B12514053.png)
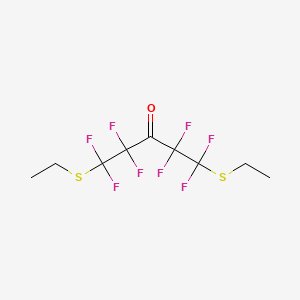
![4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12514056.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514064.png)
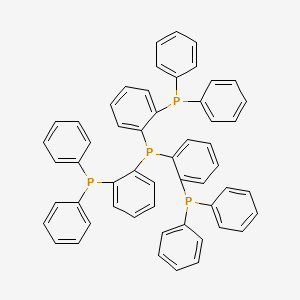
![N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide](/img/structure/B12514087.png)
